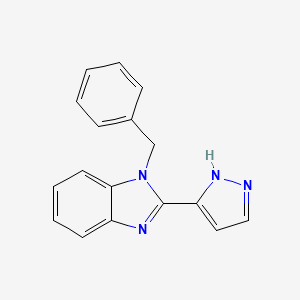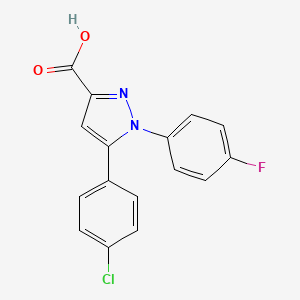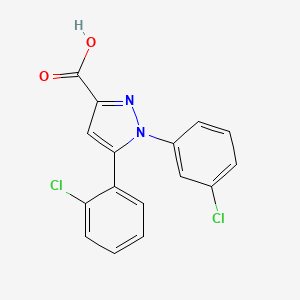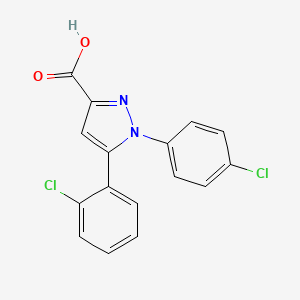![molecular formula C17H11ClN2O2S B3037289 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-55-0](/img/structure/B3037289.png)
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a sulfanyl group, a phenyl group, and a pyrimidinecarboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole”, has been determined in a study .Chemical Reactions Analysis
Pyrimidines, which are part of the compound you’re asking about, have been studied extensively. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a compound with a similar structure, “3-[(4-chlorophenyl)sulfanyl]-2-acetamidopropanoic acid”, has a molecular weight of 273.74 and a melting point of 144 - 147 °C .Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Properties
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid and its derivatives have been explored for their potential in inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition activity suggests potential applications in antitumor and antibacterial therapies. For instance, specific derivatives of this compound showed increased potency against human TS, indicating their potential as nonclassical antifolate inhibitors for cancer treatment (Gangjee et al., 1996); (Gangjee et al., 1997).
Cytotoxic Activity
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as HeLa and K562. The presence of different substituents like hydroxymethyl and methyl groups in these compounds offers insights into their structural and functional behavior as potential chemotherapeutic agents (Stolarczyk et al., 2018).
Vibrational Spectroscopic Analysis
The vibrational spectroscopic signatures of related compounds have been studied to understand their structural and electronic properties. Such studies provide valuable insights into the molecular structure and potential biological activities of these compounds (Jenepha Mary et al., 2022).
Corrosion Inhibition
Pyrimidine derivatives, including those related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. These studies suggest potential applications in industrial settings to protect metals from corrosive processes (Soltani et al., 2015).
Antimicrobial Properties
Certain derivatives of this compound have shown promise as antimicrobial agents. This suggests their potential application in developing new treatments for bacterial infections (Hafez et al., 2016).
Molecular Docking and Pharmacological Evaluation
Some derivatives have been subjected to molecular docking and pharmacological evaluation, highlighting their potential as inhibitors of biological targets like enzymes. This research paves the way for drug development and the discovery of new therapeutic agents (Siddiqui et al., 2014).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “3-[(4-chlorophenyl)sulfanyl]-2-acetamidopropanoic acid” is associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-12-7-4-8-13(9-12)23-16-14(17(21)22)10-19-15(20-16)11-5-2-1-3-6-11/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGLSTZDXVIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180569 | |
| Record name | 4-[(3-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477854-55-0 | |
| Record name | 4-[(3-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



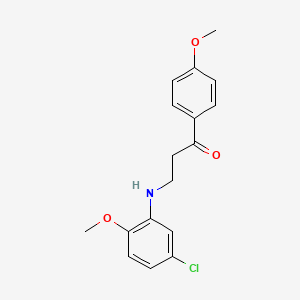
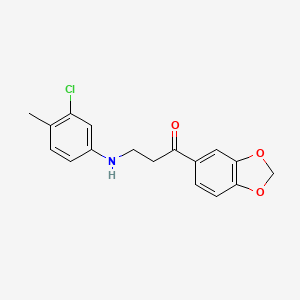
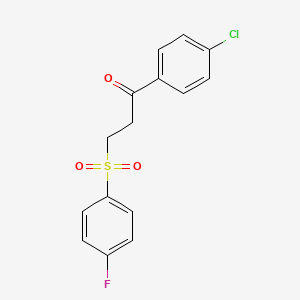
![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)
![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)
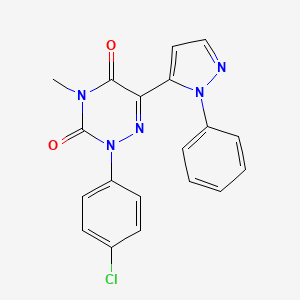
![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3037221.png)
